4-[(4-{[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile
Descripción
This compound features a hybrid structure integrating a 2,4-dimethylthiazole ring, a pyridazinone core, a piperidine spacer, and a terminal benzonitrile group.
Propiedades
IUPAC Name |
4-[[4-[[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5OS/c1-16-23(30-17(2)25-16)21-7-8-22(29)28(26-21)15-20-9-11-27(12-10-20)14-19-5-3-18(13-24)4-6-19/h3-8,20H,9-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQASFJMZFIGGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)CC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Metrics
Key analogues include:
- 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile (): Shares the benzonitrile group and heterocyclic core but lacks the thiazole and pyridazinone moieties. Its synthesis and characterization (e.g., NMR, HRMS) highlight stability differences due to the azide group, which may affect pharmacokinetics compared to the target compound’s thiazole-pyridazinone system .
- Aglaithioduline (): A phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto indexing. While structurally distinct from the target compound, this example underscores how minor functional group changes (e.g., benzonitrile vs. hydroxamate) alter target selectivity and metabolic stability .
Table 1: Structural and Functional Group Comparison
| Compound | Core Motifs | Key Functional Groups | Potential Targets |
|---|---|---|---|
| Target Compound | Thiazole, pyridazinone, benzonitrile | 2,4-dimethylthiazole, C≡N | Kinases, HDACs |
| 4-(3-Azido-5-methyl-pyrazolyl)benzonitrile | Pyrazole, benzonitrile | Azide, C≡N | Click chemistry probes |
| SAHA-like analogues | Hydroxamate, aliphatic chain | -CONHOH | HDACs |
Table 2: Pharmacokinetic and Physicochemical Properties
| Property | Target Compound (Predicted) | 4-(3-Azido-5-methyl-pyrazolyl)benzonitrile | SAHA-like Analogues |
|---|---|---|---|
| LogP | ~2.5 (moderate lipophilicity) | ~1.8 (higher polarity due to azide) | ~3.0 (hydrophobic chain) |
| Solubility (aq.) | Moderate (C≡N enhances) | Low (azide instability) | Low |
| Metabolic Stability | High (resistant to oxidation) | Moderate (azide degradation risk) | Low (hydroxamate cleavage) |
Analytical and Computational Comparisons
- Similarity Indexing : Using Tanimoto coefficients (), the target compound shows higher similarity to kinase inhibitors (e.g., gefitinib analogs) than to HDAC inhibitors like SAHA. Morgan fingerprints could further differentiate its piperidine-thiazole linkage from other scaffolds .
- Spectroscopic Profiling: Techniques like HRMS and NMR (as applied in ) are critical for distinguishing the target compound’s unique pyridazinone-thiazole signature from analogues with pyrazole or triazole cores.
Research Implications and Limitations
While structural similarity predicts overlapping target profiles (e.g., kinase inhibition), the target compound’s hybrid architecture may confer unique advantages:
- Selectivity : The 2,4-dimethylthiazole group could reduce off-target interactions compared to simpler heterocycles .
- Synthetic Challenges: The piperidine-pyridazinone linkage (absent in ’s compounds) may complicate synthesis, requiring optimized coupling strategies .
Key Limitations :
- No direct activity data for the target compound are available in the evidence, necessitating extrapolation from structural analogues.
- Cross-reactivity in assays () could overestimate its biological relevance without confirmatory studies.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
